

A Comparative Guide to AC1903 and Other TRPC5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive comparison of **AC1903** with other prominent transient receptor potential canonical 5 (TRPC5) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting TRPC5 in various diseases, including chronic kidney disease and neurological disorders. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways.

Introduction to TRPC5 Inhibition

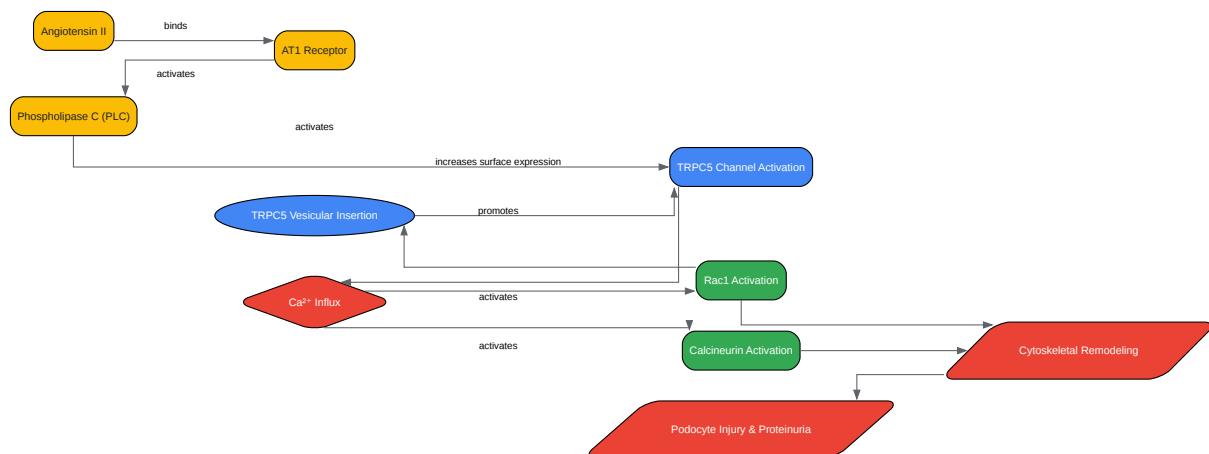
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes. Its role in mediating calcium influx in response to various stimuli has made it a compelling target for therapeutic intervention.^[1] Notably, TRPC5 is involved in the pathogenesis of focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases, where its inhibition has been shown to protect podocytes, the specialized cells of the kidney's filtration barrier.^{[2][3][4]} Furthermore, TRPC5 is expressed in the central nervous system and is being investigated as a target for anxiety and pain.^{[5][6]}

AC1903 is a small molecule inhibitor of TRPC5 that has demonstrated efficacy in preclinical models of kidney disease.^{[2][3][7]} This guide provides an objective comparison of **AC1903** with other frequently studied TRPC5 inhibitors, including ML204, Pico145, GFB-8438, Clemizole, and HC-070.

Comparative Efficacy and Selectivity of TRPC5 Inhibitors

The inhibitory activity of **AC1903** and its counterparts has been characterized using various in vitro assays, primarily patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Inhibitor	TRPC5 IC50 (μ M)	TRPC4 IC50 (μ M)	TRPC6 IC50 (μ M)	Other Targets	Reference(s)
AC1903	14.7	>100 (initially reported) ~low μ M (later studies)	>100 (initially reported) 15	TRPC3 (~5.2 μ M), TRPV4 (~19 μ M)	[8],[9],[10]
ML204	13.6	-	-	-	[8]
Pico145 (HC-608)	~nM potency	~nM potency	-	Selective for TRPC1/4/5	[9],[10]
GFB-8438	0.18 - 0.28	0.29	>30	Selective for TRPC4/5	[4],[11]
Clemizole	-	-	-	Benzimidazole-derived H1 antagonist	[5],[11]
HC-070	~nM potency	~nM potency	-	Highly selective for TRPC4/5	[5],[6]


Note: IC50 values can vary depending on the experimental conditions and cell types used.

Initial reports described **AC1903** as a specific and selective inhibitor of TRPC5, with no effects on TRPC4 or TRPC6 currents.[\[12\]](#) However, subsequent studies have indicated that **AC1903** may be less selective than first thought, demonstrating inhibitory activity against other TRPC channels, such as TRPC3 and TRPC4 at similar concentrations, and even the TRPV4 channel.[\[9\]\[10\]\[13\]](#) In contrast, inhibitors like Pico145 and HC-070 exhibit high potency in the nanomolar

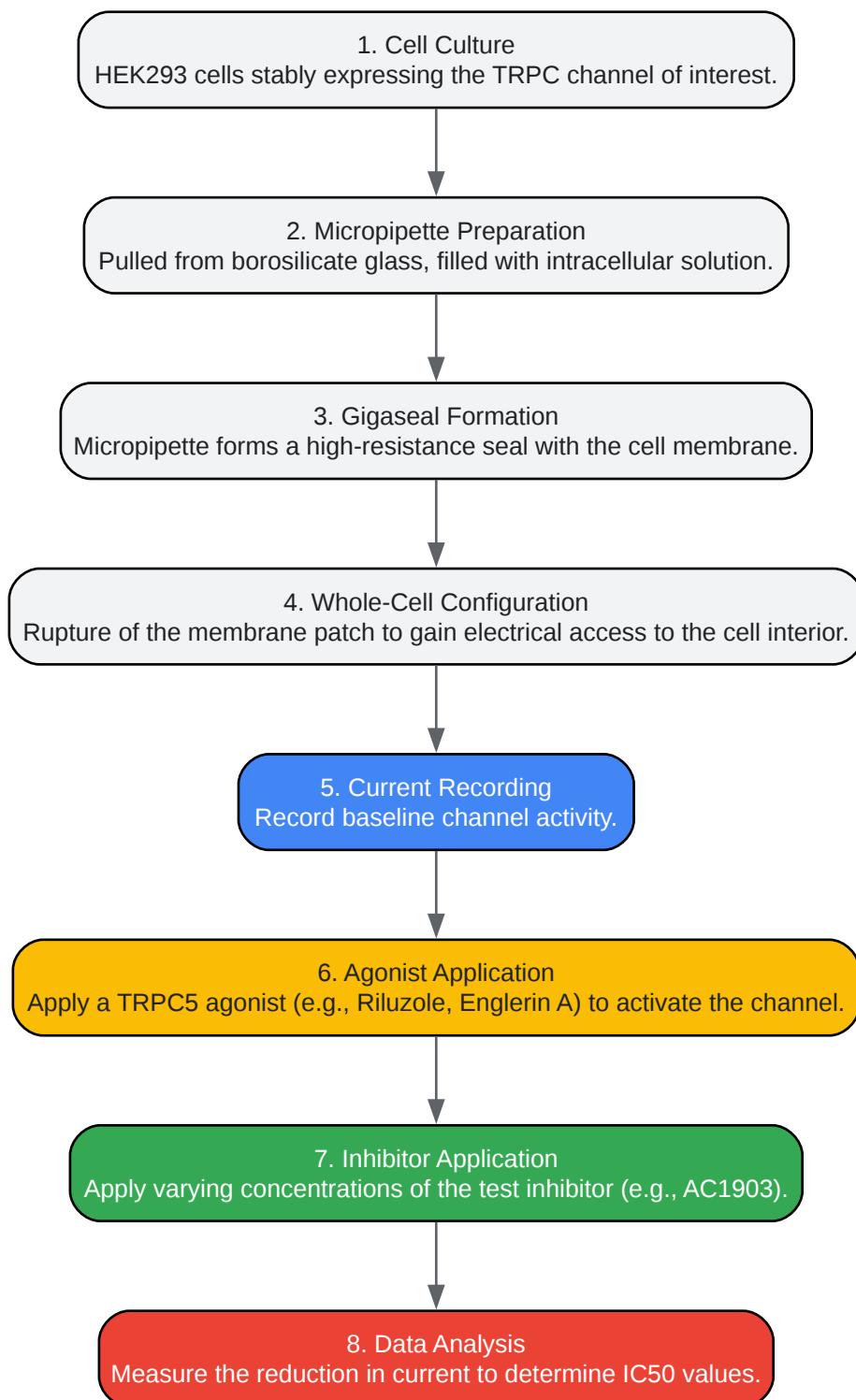
range and greater selectivity for TRPC4 and TRPC5.[\[5\]](#)[\[6\]](#)[\[9\]](#) ML204 has been shown to be nearly equipotent to **AC1903** in inhibiting TRPC5.[\[8\]](#) GFB-8438 is another potent and selective inhibitor of TRPC4 and TRPC5.[\[4\]](#)[\[11\]](#)

TRPC5 Signaling Pathway in Podocytes

In podocytes, TRPC5 is a key player in a signaling pathway that can lead to cellular injury and proteinuria when dysregulated. The activation of this pathway is often initiated by stimuli such as Angiotensin II (Ang II).

[Click to download full resolution via product page](#)

TRPC5 signaling cascade in kidney podocytes.


As depicted, Angiotensin II binding to its receptor (AT1R) activates Phospholipase C (PLC), leading to the activation of TRPC5 channels. This results in an influx of calcium (Ca^{2+}), which in turn activates the small GTPase Rac1 and the phosphatase calcineurin.^{[2][14]} Activated Rac1 can create a positive feedback loop by promoting the insertion of more TRPC5 channels into the plasma membrane.^{[3][7][15]} The downstream effects include cytoskeletal remodeling, leading to podocyte injury and the development of proteinuria.^[7]

Experimental Protocols

The characterization and comparison of TRPC5 inhibitors rely on standardized experimental protocols. Below are outlines of key methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity.

[Click to download full resolution via product page](#)

Workflow for whole-cell patch-clamp experiments.

Methodology:

- Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPC channels. Cells are cultured on coverslips for easy access.
- Pipette and Solutions: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, and ATP). The extracellular solution typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose.
- Recording: Whole-cell currents are recorded using an amplifier. Cells are voltage-clamped at a holding potential (e.g., -60 mV), and current responses to voltage ramps or steps are measured.
- Drug Application: A TRPC5 agonist, such as Riluzole, is applied to activate the channel and establish a baseline current.^[16] Subsequently, the inhibitor of interest is perfused at increasing concentrations to determine the dose-dependent inhibition.

In Vivo Model: DOCA-Salt Hypertensive Rat

This model is used to evaluate the efficacy of TRPC5 inhibitors in a setting of hypertensive kidney disease.

Methodology:

- Animal Preparation: Unilateral nephrectomy is performed on rats.
- Induction of Hypertension: A silicone pellet containing deoxycorticosterone acetate (DOCA) is implanted subcutaneously, and the rats are provided with saline (e.g., 0.9% NaCl) as drinking water.^{[17][18][19]} This induces hypertension and subsequent kidney damage.
- Treatment: The rats are treated with the TRPC5 inhibitor (e.g., **AC1903** administered via intraperitoneal injection) or a vehicle control.^[12]
- Outcome Measures: Key parameters such as blood pressure, urinary protein and albumin excretion, and kidney histology are assessed to determine the therapeutic effect of the inhibitor.

Conclusion

AC1903 has been a valuable tool in establishing TRPC5 as a therapeutic target for kidney disease. While initial studies suggested high selectivity, more recent evidence indicates a broader inhibitory profile. For researchers requiring high selectivity, newer compounds like GFB-8438 and HC-070 may be more suitable. The choice of inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the experimental model being used. This guide provides a foundation for making informed decisions in the selection and application of TRPC5 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Direct modulation of TRPC ion channels by G α proteins [frontiersin.org]
- 2. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 4. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 8. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Riluzole activates TRPC5 channels independently of PLC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Renal Inflammation in DOCA-Salt Hypertension: Role of Renal Nerves and Arterial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. omicsonline.org [omicsonline.org]
- To cite this document: BenchChem. [A Comparative Guide to AC1903 and Other TRPC5 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664771#ac1903-versus-other-trpc5-inhibitors\]](https://www.benchchem.com/product/b1664771#ac1903-versus-other-trpc5-inhibitors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com